molecular formula C10H9N3O4 B1337966 Ethyl 5-nitro-1H-indazole-3-carboxylate CAS No. 78155-85-8

Ethyl 5-nitro-1H-indazole-3-carboxylate

Cat. No. B1337966
CAS RN: 78155-85-8
M. Wt: 235.2 g/mol
InChI Key: XQCDWVWONSFMLL-UHFFFAOYSA-N
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Description

Indazole-containing derivatives represent one of the most important heterocycles in drug molecules . Diversely substituted indazole derivatives bear a variety of functional groups and display versatile biological activities . They have gained considerable attention in the field of medicinal chemistry . Ethyl 1H-indazole-3-carboxylate is one such derivative .


Synthesis Analysis

The synthesis of indazole derivatives has been a subject of interest in recent years . Various methods have been developed to construct these heterocycles with better biological activities . For instance, a Cu (OAc) 2 -catalyzed synthesis of 1 H -indazoles by N–N bond formation employing oxygen as the terminal oxidant has been described .


Molecular Structure Analysis

Indazoles are nitrogen-containing heterocyclic compounds bearing a bicyclic ring structure made up of a pyrazole ring and a benzene ring . Indazole usually contains two tautomeric forms: 1 H -indazole and 2 H -indazole . Since 1 H -indazole is more thermodynamically stable than 2 H -indazole, it is the predominant tautomer .


Chemical Reactions Analysis

Indazole derivatives have been involved in various chemical reactions . For instance, a Cu (OAc) 2 -catalyzed reaction was used to form an N–N bond in DMSO under O 2 atmosphere, to afford a wide variety of 1 H -indazoles .


Physical And Chemical Properties Analysis

Ethyl 1H-indazole-3-carboxylate has a molecular weight of 190.20 . It is a solid compound . More specific physical and chemical properties may depend on the specific substitutions on the indazole ring.

Scientific Research Applications

Crystal Structure Analysis

The crystal structure of derivatives related to ethyl 5-nitro-1H-indazole-3-carboxylate reveals a nearly planar fused-ring system with significant deviations. The structure exhibits perpendicular orientations between the fused-ring system and the carboxylate groups, demonstrating intricate molecular interactions and potential for diverse chemical modifications. This structural characterization facilitates the understanding of the compound's reactivity and potential as a scaffold for developing new materials or pharmaceuticals (Boulhaoua et al., 2015).

Synthesis of Novel Molecules

Ethyl 5-nitro-1H-indazole-3-carboxylate serves as a key intermediate in the synthesis of novel molecules targeting angiogenesis inhibitors with potent anti-tumor activity and low toxicity. The synthesis pathway involves acylation, nitration, and ethylation, highlighting the compound's role in the development of new therapeutic agents (Wu Zhongshi, 2010).

Development of Anti-inflammatory Agents

A modified synthesis approach for ethyl nitro indole-2-carboxylates has led to the creation of 1,3,4-oxadiazolyl nitroindoles with potential anti-inflammatory activity. This research underscores the versatility of ethyl 5-nitro-1H-indazole-3-carboxylate derivatives in medicinal chemistry, particularly in the development of new anti-inflammatory compounds (Narayana et al., 2005).

Innovative Synthetic Methods

The compound's derivatives have been synthesized using solvent-free conditions and microwave irradiation, illustrating innovative approaches to chemical synthesis that reduce environmental impact and improve efficiency. These methods pave the way for the green synthesis of similar compounds, contributing to sustainable chemical practices (Khajuria et al., 2013).

Future Directions

Given the wide range of biological activities exhibited by indazole derivatives, there is considerable interest in developing new synthetic approaches to these compounds . Future research may focus on improving the yield of these syntheses and exploring the potential therapeutic applications of these compounds .

properties

IUPAC Name

ethyl 5-nitro-1H-indazole-3-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H9N3O4/c1-2-17-10(14)9-7-5-6(13(15)16)3-4-8(7)11-12-9/h3-5H,2H2,1H3,(H,11,12)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XQCDWVWONSFMLL-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=NNC2=C1C=C(C=C2)[N+](=O)[O-]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H9N3O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60506972
Record name Ethyl 5-nitro-1H-indazole-3-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60506972
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

235.20 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Ethyl 5-nitro-1H-indazole-3-carboxylate

CAS RN

78155-85-8
Record name Ethyl 5-nitro-1H-indazole-3-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60506972
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods I

Procedure details

Ethyl indazole-3-carboxylate (73.7 mmol) was dissolved in 20 mL concentrated sulfuric acid and the reaction mixture was cooled to 0° C. A mixture of concentrated sulfuric acid (12 mL) and 70% nitric acid (12 mL) was added dropwise over the course of 1 h. The mixture was stirred for an additional 1 h at 0° C. and was poured onto of crushed ice (200 g). The solid was collected by vacuum filtration, washed with several portions of water and dried in vacuo. The dried solid was suspended in 250 mL acetonitrile and the mixture was heated at reflux for 2 h. The mixture was allowed to cool to room temperature and the solid was collected and dried in vacuo to provide ethyl 5-nitroindazole-3-carboxylate (53%) as a colorless solid. The acid, obtained by basic hydrolysis, was coupled with the bicyclobase according to procedure A.
Quantity
73.7 mmol
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reactant
Reaction Step One
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20 mL
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solvent
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[Compound]
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ice
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200 g
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Synthesis routes and methods II

Procedure details

The conversion of ethyl indazole-3-acid to 5-nitroindazole-3-carboxylic acid is essentially the same method as described for methyl 3-nitrobenzoic acid: Kamm, O.; Segur, J. B. Org. Syn. Coll. Vol 1. 1941, 372. Ethyl indazole-3-carboxylate (73.7 mmol) was dissolved in 20 mL concentrated sulfuric acid and the reaction mixture was cooled to 0° C. A mixture of concentrated sulfuric acid (12 mL) and 70% nitric acid (12 mL) was added dropwise over the course of 1 h. The mixture was stirred for an additional 1 h at 0° C. and was poured onto of crushed ice (200 g). The solid was collected by vacuum filtration, washed with several portions of water and dried in vacuo. The dried solid was suspended in 250 mL acetonitrile and the mixture was heated at reflux for 2 h. The mixture was allowed to cool to room temperature and the solid was collected and dried in vacuo to provide ethyl 5-nitroindazole-3-carboxylate (53%) as a colorless solid. The ester was added to a solution of 10 N sodium hydroxide and the suspension was warmed to 60° C. After 2 h the solution was allowed to cool to room temperature and was acidified to pH ˜2. The precipitated solids were collected by filtration, washed with water, and dried to provide the acid as a light yellow solid. The acid was coupled with 1,4-diazabicyclo[3.2.2]nonane according to procedure A.
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Name
ethyl indazole-3-acid
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